N-isobutyl-3,5-dimethoxybenzamide
Description
N-Isobutyl-3,5-dimethoxybenzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring and an isobutyl group attached to the amide nitrogen. The isobutyl substituent may influence steric and electronic properties, impacting reactivity and stability in synthetic pathways .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
NHRSCIPSUYHNCU-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Amide Nitrogen
The nature of the N-substituent significantly affects chemical behavior:
- N,N-Diethyl-3,5-dimethoxybenzamide : This analog, with smaller ethyl groups, is widely used in directed ortho metalation (DOM) reactions due to its ability to stabilize intermediates via electron donation. Its synthesis yield reaches 60.4% under optimized conditions . In contrast, N-isobutyl-3,5-dimethoxybenzamide ’s bulkier isobutyl group may hinder metalation efficiency but enhance steric protection of reactive sites .
- N-Hydroxy-3,5-dimethoxybenzamide (4c) : The hydroxamate derivative exhibits distinct coordination properties, forming iron complexes that mimic humic substances. Its synthesis yield (35%) is lower than typical alkyl-substituted benzamides, likely due to the instability of the hydroxylamine moiety .
Table 1: Comparison of N-Substituted 3,5-Dimethoxybenzamides
Methoxy Substitution Patterns
The position and number of methoxy groups influence electronic distribution and intermolecular interactions:
- N-(3,5-Dimethoxyphenyl)benzamide : This analog lacks an alkyl group on the amide nitrogen but retains the 3,5-dimethoxy pattern. Single-crystal X-ray studies reveal planar aromatic rings and hydrogen-bonded networks, suggesting high crystallinity .
- N-Hydroxy-2,5-dimethoxybenzamide (II-5c) : With methoxy groups at the 2- and 5-positions, this compound shows altered NMR chemical shifts (δ 3.66–3.72 ppm for methoxy protons) compared to 3,5-substituted analogs, indicating distinct electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
